8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside
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Description
8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₃₉NO₁₀ and its molecular weight is 597.66. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential in Diabetes Treatment
Correction of Hyperglycemia and Insulin Sensitivity : T-1095, structurally related to 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside, has demonstrated the ability to correct hyperglycemia and improve insulin sensitivity in skeletal muscle, indicating its potential for diabetes treatment. The compound improved glucose uptake and reduced lactate release in skeletal muscle, which is crucial for managing diabetes mellitus (Oku et al., 2000).
Antidiabetic Effects in Streptozotocin-treated Rats
Antidiabetic Effect and Glucose Metabolism : T-1095 has shown significant antidiabetic effects in neonatally streptozotocin-treated diabetic rats, suggesting a therapeutic potential in ameliorating abnormal glucose metabolism. The compound reduced hyperglycemia and enhanced insulin secretion, pointing towards an improved glucose tolerance and insulin sensitivity (Oku et al., 2000).
Impact on Oxidative Stress and Xenobiotic Metabolizing Enzymes
Oxidative Stress and Metabolizing Enzymes : A study on the effects of phthalates, which share a structural similarity with this compound, indicated that these compounds could induce oxidative stress and affect xenobiotic metabolizing enzymes. This study provides insights into the possible biochemical pathways and mechanisms affected by related compounds (Seo et al., 2004).
Inhibitory Effects on Vascular Contraction
Vascular Contraction Inhibition : Glycosides extracted from the leaves of Melaleuca quinquenervia, which include compounds structurally similar to this compound, were found to inhibit the contractile response induced by phenylephrine in aortic rings from rats. This indicates potential vasorelaxing properties, crucial for managing conditions related to vascular health (Lee et al., 2002).
Properties
IUPAC Name |
methyl 9-[[(4aR,6R,7R,8R,8aS)-7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3/t24-,26-,27-,28-,31?,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYSSBKHUIEBE-HAEYGJSNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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